molecular formula C13H10O3 B091730 Diphenyl carbonate CAS No. 102-09-0

Diphenyl carbonate

Cat. No.: B091730
CAS No.: 102-09-0
M. Wt: 214.22 g/mol
InChI Key: ROORDVPLFPIABK-UHFFFAOYSA-N
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Description

Diphenyl carbonate is an organic compound with the formula (C₆H₅O)₂CO. It is classified as an acyclic carbonate ester and appears as a colorless solid. This compound is both a monomer in combination with bisphenol A for the production of polycarbonate polymers and a product of the decomposition of polycarbonates .

Mechanism of Action

Target of Action

Diphenylcarbonate (DPC) is primarily used in the production of polycarbonate polymers . Its primary targets are the monomers that combine to form these polymers, such as bisphenol A .

Mode of Action

DPC interacts with its targets through a process known as transesterification . In this process, DPC reacts with phenol to produce polycarbonate and methanol . The reaction is facilitated by catalysts, and researchers have been working on improving the catalytic activity and selectivity of these catalysts .

Biochemical Pathways

The production of DPC involves several biochemical pathways. The main production processes for DPC include the phosgene method and the transesterification method . The phosgene method involves the generation of chloroformic acid benzyl ester from benzene and phosgene in a NaOH solution . The transesterification method involves the reaction of dimethyl carbonate and phenol .

Result of Action

The result of DPC’s action is the production of polycarbonate polymers . These polymers have a wide range of applications, including in the production of discs, automotive components, sports equipment shells, outdoor curtain walls, and water bottles .

Action Environment

The action of DPC is influenced by various environmental factors. For example, the transesterification process is affected by temperature, with higher temperatures leading to undesirable side reactions . The choice of catalyst also significantly influences the efficiency and selectivity of the reaction . Furthermore, the production of DPC is considered a green and sustainable process, highlighting the importance of environmental considerations in its action .

Biochemical Analysis

Biochemical Properties

Diphenyl carbonate plays a significant role in biochemical reactions, particularly in the synthesis of polycarbonates. It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, in the transesterification process, this compound reacts with diols in the presence of catalysts such as zinc (II) acetylacetonate. The interaction between this compound and the catalyst’s active sites is crucial for the reaction’s efficiency and selectivity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in these processes. For example, this compound can modulate the expression of genes related to polycarbonate synthesis, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The binding of this compound to enzyme active sites can result in changes in enzyme activity, leading to alterations in gene expression and cellular function. These molecular interactions are essential for the synthesis and degradation of polycarbonates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules. These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to polycarbonate synthesis. It interacts with enzymes and cofactors that facilitate its conversion into polycarbonate polymers. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthesis process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound, which can impact its biochemical activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosgenation of Phenol: This is the most significant route for the production of diphenyl carbonate. The reaction involves the use of phosgene (COCl₂) and phenol (PhOH) under various conditions. The net reaction is[ 2 \text{PhOH} + \text{COCl}_2 \rightarrow \text{PhOCO}_2\text{Ph} + 2 \text{HCl} ]

    Oxidative Carbonylation of Phenol: This method avoids the use of phosgene by using carbon monoxide (CO) and an oxidizing agent. The reaction is[ 2 \text{PhOH} + \text{CO} + [O] \rightarrow \text{PhOCO}_2\text{Ph} + \text{H}_2\text{O} ]

    Transesterification of Dimethyl Carbonate with Phenol: This method involves the reaction of dimethyl carbonate (CH₃OCO₂CH₃) with phenol.

Industrial Production Methods

The industrial production of this compound primarily uses the phosgenation method due to its efficiency. the transesterification method has gained popularity as a greener alternative, especially for producing polycarbonates in a melt polycondensation process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diphenyl carbonate is extensively used in the production of polycarbonates, which are important engineering plastics with excellent optical and mechanical properties. These polycarbonates are used in various applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its role in producing high-quality polycarbonates through a greener, non-phosgene route. Its ability to be synthesized through various methods, including oxidative carbonylation and transesterification, highlights its versatility and importance in industrial applications .

Properties

IUPAC Name

diphenyl carbonate
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InChI

InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
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InChI Key

ROORDVPLFPIABK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2
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Molecular Formula

C13H10O3
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DSSTOX Substance ID

DTXSID3020540
Record name Diphenylcarbonate
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Molecular Weight

214.22 g/mol
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Physical Description

White solid; [Hawley] White powder; [MSDSonline]
Record name Diphenyl carbonate
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Boiling Point

302-306 °C
Record name DIPHENYL CARBONATE
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Solubility

Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS
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Density

1.1215 @ 87 °C/4 °C
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Vapor Pressure

0.0001 [mmHg]
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Color/Form

Lustrous needles, WHITE, CRYSTALLINE SOLID

CAS No.

102-09-0
Record name Diphenyl carbonate
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Record name Carbonic acid, diphenyl ester
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Melting Point

80-81 °C
Record name DIPHENYL CARBONATE
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Synthesis routes and methods I

Procedure details

The reactor of Example 1 is charged with phenol (319.0 g, 3.390 mol), diphenylmethane as an internal GC standard (3.0723 g), and 50 weight percent hypophosphorous acid (7.046 g). Phosgene (64.6 g, 0.65 mol) is passed into the reactor for 90 min. Phosgene/phenol molar ratio is 0.19. After heating at 120° C. an additional 4 hr the reactor is cooled to ambient temperature. Analysis by GC yields diphenyl carbonate (29.1 mmol), phenylchloroformate (156.7 mmol) and phenol (2.96 mol). Selectivity to phenylchloroformate is 36 mole percent based on phenol, 24 mole percent based on phosgene. Part of the phenol is consumed in a reaction with hypophosphorous acid to yield triphenyl phosphate.
Quantity
319 g
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7.046 g
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64.6 g
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Phosgene phenol
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Synthesis routes and methods II

Procedure details

A mixture of 7.83 g (0.05 mole) of phenyl chloroformate, 2.48 g (0.0275 mole) of dimethyl carbonate, and 0.85 g of TBPB was heated at 150° C. under a reflux condenser for 4 hours when all gas evolution had ceased. Distillation of the reaction mixture gave 5.25 g (98 percent yield based on chloroformate) of diphenyl carbonate.
Quantity
7.83 g
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reactant
Reaction Step One
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2.48 g
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reactant
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

An apparatus comprising two continuous multi-stage distillation columns as shown in FIG. 3 was employed. Reaction was performed by continuously feeding in a liquid form a mixture of dimethyl carbonate, phenol and Catalyst A to first continuous multi-stage distillation column 1' at a position 1 m below top 17 thereof, which column was comprised of a packed column of 4 m in height and 3 inches in diameter and packed with stainless steel-made Dixon packing (diameter: about 6 mm), from material feeding pipe 2 through conduit 4, preheater 5 and conduit 6, thereby allowing the mixture to flow down the inside of the first continuous multi-stage distillation column. The thermal energy necessary for reaction and distillation was supplied by circulating the column bottom liquid through conduits 8 and 9, reboiler 10 where heating was effected and conduit 11. The gas continuously distilled from column top 17 was led through conduit 12 to condenser 13 where the gas was condensed. A portion of the resultant condensate was recycled to first continuous multi-stage distillation column 1, through conduits 14 and 15 and the rest of the condensate was continuously withdrawn through conduit 16. From the withdrawn condensate, a low boiling point component containing methanol which was a low boiling point reaction product was obtained. A high boiling point component containing the catalyst component and methyl phenyl carbonate was continuously withdrawn from column bottom 18 through conduits 8 and 19.
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Synthesis routes and methods IV

Procedure details

Example 1 was repeated at 140° C. with 14.1 g of a granular (4 to 5 mm diameter) titanium dioxide, Calsicat 20503, from the Calsicat company. After 2 h reaction time, the phenol conversion was 7.2%, whereby 0.8 g phenyl chloroformate and 11.0 g diphenyl carbonate were formed. The selectivity to carbonate esters was >99%.
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Synthesis routes and methods V

Procedure details

In a plane-joint jar with flow spoilers, a gas-dispersion stirrer and reflux condenser, 0.75 mol/h phosgene was continuously bubbled into 141 g (1.50 moles) of phenol at 140° C. in the presence of 14.1 g (10 wt % relative to phenol) of a powdered titanium dioxide from the Riedel de Haen company. After about 2 h reaction time, the phenol conversion was 12.5%, whereby 0.7 g phenyl chloroformate and 19.5 g diphenyl carbonate were formed. The selectivity to carbonate esters was >99%.
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of DPC is C13H10O3, and its molecular weight is 214.22 g/mol. []

A: Yes, researchers have used techniques like fluorescence spectroscopy to study the photochemistry of DPC, particularly the formation of salicylate-type photo-Fries rearrangement products upon UV irradiation. [, ] Single-crystal X-ray structure analysis has also been employed to determine the conformation of highly substituted DPC derivatives. []

A: DPC exhibits interesting solvent-dependent photophysical properties. In polar solvents, DPC shows an anomalous fluorescence emission around 350 nm, attributed to the association of diarylcarbonate moieties within a polar solvent cage. []

A: DPC serves as a crucial monomer in the production of polycarbonate (PC), a high-performance thermoplastic. This non-phosgene route offers a safer alternative to traditional methods relying on the toxic phosgene gas. [, , ]

A: DPC undergoes melt transesterification reactions with bisphenol A, yielding polycarbonate and liberating phenol as a byproduct. This reaction is typically catalyzed by various compounds, including alkaline-earth metals, alkaline metals, lanthanides, and specific organic compounds. [, , ]

A: Yes, quantum mechanical calculations have been employed to investigate intrachain rotations in polymers containing DPC units, aiming to understand their physical properties. [] Molecular modeling techniques have also been used to study the interaction of DPC with cyclodextrin-based nanosponges, providing insights into drug entrapment mechanisms. []

A: Research on highly substituted DPC derivatives revealed that bulky substituents on the phenyl rings can significantly impact conformational flexibility and, consequently, their reactivity. []

A: Studies have focused on determining residual DPC levels in polycarbonate products using techniques like high-performance liquid chromatography (HPLC), highlighting the importance of monitoring potential monomer leaching. []

A: Research has investigated the use of DPC as a cross-linking agent in the synthesis of cyclodextrin-based nanosponges. These nanosponges show potential for drug delivery applications, enhancing solubility and bioavailability of poorly soluble drugs. [, , , ]

A: High-performance liquid chromatography (HPLC) is a common technique for quantifying DPC, especially in the context of residual monomer analysis in polycarbonate products and reaction mixtures. [, ] Gas chromatography (GC) can also be employed for analyzing DPC in complex mixtures. []

A: Traditional PC production relies on phosgene, a highly toxic and hazardous substance. The use of DPC as a phosgene-free alternative offers a more environmentally friendly approach to PC synthesis. [, , ]

A: While DPC offers a non-phosgene route, research continues to explore alternative sustainable methods for PC production, such as using bio-based starting materials like citric acid to create rigid and processable polycarbonates. []

A: Researchers are investigating the integration and optimization of different steps in the DPC-based PC production process. This includes exploring methods for efficient separation and recycling of DPC, methyl phenyl carbonate (MPC), dimethyl carbonate (DMC), methanol, and anisole, contributing to a more sustainable process. []

A: The use of DPC emerged as a safer alternative to the traditional phosgene-based method for polycarbonate production. This shift represents a significant milestone in developing more sustainable and environmentally friendly polymer synthesis processes. [, , ]

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